NVP-CGM097 stereoisomer
Description
Overview of the NVP-CGM097 Compound Class and its Significance in Target-Oriented Research
NVP-CGM097 belongs to the dihydroisoquinolinone class of molecules and has been identified as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. nih.govacs.orgacs.org The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to stress, such as DNA damage. chimia.chmdpi.com It can induce cell-cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the proliferation of damaged cells. chimia.chsemanticscholar.org
The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans). mdpi.comnih.govnih.gov MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. nih.govnih.gov In a significant portion of human cancers where the TP53 gene itself is not mutated (wild-type p53), the p53 pathway is often inactivated through the overexpression or amplification of MDM2. chimia.chsemanticscholar.org
This critical interaction has made the p53-MDM2 interface a prime target for therapeutic intervention. The NVP-CGM097 compound class was developed to disrupt this interaction, thereby reactivating p53's tumor-suppressive functions in cancer cells with wild-type p53. nih.govontosight.ai NVP-CGM097 accomplishes this by binding to a specific pocket on the MDM2 protein, the same pocket that p53 normally occupies. mdpi.comresearchgate.net This competitive binding effectively displaces p53, leading to its stabilization, nuclear translocation, and the activation of its downstream target genes. acs.orgontosight.ai
The significance of the NVP-CGM097 compound class in target-oriented research lies in its potential to offer a non-genotoxic therapeutic strategy. By specifically targeting the p53-MDM2 interaction, these compounds aim to restore the cell's natural tumor suppression mechanisms. nih.govaacrjournals.org
Historical Context of Stereoisomer Research and its Implications in Biological Systems
The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, has been a cornerstone of chemistry since the 19th century. nih.govwikipedia.org Stereoisomers are broadly classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orguou.ac.in
The biological implications of stereochemistry became tragically apparent with the thalidomide (B1683933) disaster in the mid-20th century. One enantiomer of thalidomide was effective against morning sickness, while the other caused severe birth defects. uou.ac.in This event underscored the principle that biological systems, being inherently chiral, can interact very differently with different stereoisomers of a compound. fiveable.mebiomedgrid.com Receptors, enzymes, and other biological macromolecules often exhibit a high degree of stereoselectivity, meaning they preferentially bind to one stereoisomer over another. biomedgrid.com
This stereoselectivity arises from the specific three-dimensional architecture of biological binding sites. Consequently, different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. fiveable.me This understanding has driven the pharmaceutical industry towards the development of single-enantiomer drugs, a practice often referred to as "chiral switching," to improve efficacy and reduce adverse effects. biomedgrid.com
Rationale for Dedicated Academic Inquiry into NVP-CGM097 Stereoisomer
The molecular structure of NVP-CGM097 contains stereogenic centers, meaning it can exist as different stereoisomers. acs.orgmedchemexpress.com The specific three-dimensional conformation of the inhibitor is crucial for its precise fit into the binding pocket of MDM2. The discovery and optimization of the dihydroisoquinolinone series, to which NVP-CGM097 belongs, involved careful consideration of its stereochemistry to maximize potency and selectivity. acs.orgresearchgate.net
Research has demonstrated that the biological activity of inhibitors targeting the p53-MDM2 interaction is often highly dependent on their stereochemistry. For instance, in the development of related inhibitors, it was found that different enantiomers possessed significantly different levels of activity. researchgate.net One particular stereoisomer of NVP-CGM097 is noted for its high potency as an MDM2 inhibitor, while another stereoisomer is described as having no special bioactivity. medchemexpress.comresearchgate.net This stark difference in activity between stereoisomers highlights the necessity of studying them individually.
Dedicated academic inquiry into the this compound is therefore essential to:
Elucidate the precise structure-activity relationship: Understanding how the specific spatial arrangement of functional groups in the active stereoisomer contributes to its high-affinity binding to MDM2. researchgate.net
Characterize the inactive stereoisomer: Studying the inactive form can provide valuable insights into the steric or electronic hindrances that prevent effective binding, serving as a negative control and refining computational models of the MDM2 binding site. medchemexpress.com
Inform future drug design: A detailed understanding of the stereochemical requirements for MDM2 inhibition can guide the rational design of next-generation inhibitors with improved properties. researchgate.net
Scope and Objectives of the Comprehensive Research Compendium
This compendium aims to provide a focused and detailed overview of the this compound based on available scientific literature. The primary objectives are:
To detail the chemical and physical properties of the NVP-CGM097 stereoisomers.
To present research findings related to the synthesis and biological evaluation of the active this compound.
To explore the mechanism of action at a molecular level, focusing on the specific interactions between the active stereoisomer and the MDM2 protein.
To compile and present key research data in clear and informative tables.
This research compendium will adhere strictly to the outlined topics, providing a scientifically rigorous resource for researchers in chemical biology, medicinal chemistry, and oncology.
Research Findings on NVP-CGM097
The development of NVP-CGM097 as a clinical candidate was the result of extensive medicinal chemistry efforts aimed at optimizing a novel class of dihydroisoquinolinone inhibitors of the p53-MDM2 interaction. acs.org
| Property | NVP-CGM097 | Reference |
| Compound Class | Dihydroisoquinolinone | acs.orgresearchgate.net |
| Primary Target | MDM2 (human) | nih.govaacrjournals.org |
| Mechanism of Action | Inhibition of p53-MDM2 protein-protein interaction | ontosight.aiselleckchem.com |
NVP-CGM097 was identified through a knowledge-based virtual screening effort and subsequent optimization of the dihydroisoquinolinone scaffold. acs.org It was designed to mimic the key interactions of the p53 peptide with MDM2, specifically targeting the binding pockets for the p53 residues Phe19, Trp23, and Leu26. acs.orgresearchgate.net X-ray crystallography has confirmed that NVP-CGM097 binds to the p53-binding pocket of MDM2, effectively blocking the interaction and leading to the activation of the p53 pathway. acs.orgchimia.ch
The potency of NVP-CGM097 has been characterized in various biochemical and cellular assays.
| Assay | Result | Reference |
| Binding Affinity (Ki for hMDM2) | 1.3 nM | aacrjournals.orgselleckchem.com |
| Binding Affinity (IC50 for hMDM2, TR-FRET) | 1.7 nM | acs.orgnih.gov |
| Selectivity over MDM4 (IC50) | >1000-fold | acs.orgnih.gov |
| Cellular p53 Redistribution (IC50) | 0.224 µM | acs.org |
The high potency and selectivity of NVP-CGM097 for MDM2 over its homolog MDMX (or MDM4) is a significant feature, as dual inhibition is not always desirable. acs.orgnih.gov Research has also shown that the binding of NVP-CGM097 to MDM2 is species-dependent, with significantly higher potency for human MDM2 compared to mouse or rat MDM2. acs.org
Properties
Molecular Formula |
C38H47ClN4O4 |
|---|---|
Molecular Weight |
659.26 |
Origin of Product |
United States |
Stereoselective Synthesis and Advanced Methodologies for Nvp Cgm097 Stereoisomer Generation in Research
Retrosynthetic Analysis and Stereochemical Challenges in NVP-CGM097 Synthesis
A retrosynthetic analysis of NVP-CGM097 reveals a convergent synthesis strategy. The core structure is the dihydroisoquinolinone scaffold, which is assembled from key building blocks. A significant stereochemical challenge lies in the creation of the C1 stereocenter, which bears a para-chlorophenyl group. nih.gov The desired (S) configuration at this center is crucial for high-affinity binding to the MDM2 protein. nih.gov The synthesis must therefore employ methods that ensure high diastereoselectivity to favor the formation of this specific stereoisomer. Another key challenge is the introduction of the substituted cyclohexyl moiety, which also contains stereocenters and requires careful selection of starting materials and reaction conditions to obtain the desired trans-isomer. nih.gov
Development and Optimization of Stereoselective Synthetic Pathways for NVP-CGM097 Stereoisomer Production
The synthesis of NVP-CGM097 has been approached through a multi-step sequence that addresses the stereochemical complexities of the molecule. A key step in establishing the C1-(S) stereocenter involves the use of a chiral auxiliary. nih.gov Specifically, an (S)-sulfinylimine is employed as a chiral director for the enantioselective addition of a para-chlorophenyl nucleophile. nih.gov While organolithium and Grignard reagents proved problematic due to their high reactivity towards other functional groups, the use of an arylstannane reagent in a rhodium-catalyzed addition to the sulfinylimine provided the desired product with high diastereoselectivity (dr = 96:4). nih.govacs.org
Further optimization of the synthetic route has focused on improving yields and scalability. The convergent nature of the synthesis allows for the preparation of the complex side chain and the dihydroisoquinolinone core separately, followed by their coupling in the later stages. This modular approach facilitates the exploration of structure-activity relationships by allowing for the variation of different substituents.
Advanced Chromatographic and Spectroscopic Techniques for Stereoisomer Resolution and Purity Assessment in Research Applications
The separation and analysis of NVP-CGM097 stereoisomers are critical for understanding their distinct biological activities. High-performance liquid chromatography (HPLC) is a primary tool for both the resolution and purity assessment of these stereoisomers.
Chromatographic Techniques:
Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers and diastereomers of NVP-CGM097. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for their broad applicability in resolving a variety of chiral compounds. rsc.orgmdpi.com For compounds like NVP-CGM097, which possess multiple stereocenters, the development of a specific HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline resolution of all stereoisomers. The use of polar organic solvents or mixtures of alkanes and alcohols as mobile phases is a common strategy. mdpi.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of NVP-CGM097 and its stereoisomers. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. jeol.com For enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for their differentiation and quantification by NMR. jeol.com Advanced 2D NMR techniques, such as NOESY and ROESY, can be used to determine the relative stereochemistry of the different stereocenters within the molecule by analyzing through-space proton-proton interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of NVP-CGM097 and its intermediates. nih.gov While mass spectrometry itself does not typically differentiate between stereoisomers, it can be coupled with a chiral separation technique like chiral HPLC (LC-MS) to identify and quantify the individual stereoisomers.
The following table summarizes the key analytical techniques and their applications in the context of this compound analysis.
| Technique | Application | Key Parameters/Considerations |
| Chiral HPLC | Separation of enantiomers and diastereomers | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature. |
| NMR Spectroscopy | Structural elucidation, determination of relative stereochemistry, purity assessment | Use of chiral solvating/derivatizing agents for enantiomer differentiation, 1D and 2D experiments (COSY, HSQC, HMBC, NOESY). |
| Mass Spectrometry | Molecular weight confirmation, elemental composition analysis | High-resolution analysis, coupling with liquid chromatography (LC-MS) for stereoisomer-specific detection. |
Isotopic Labeling Strategies for Mechanistic Elucidation of Stereoisomeric Transformations
Isotopic labeling is a valuable technique for studying reaction mechanisms and metabolic pathways. In the context of NVP-CGM097, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to trace its fate in various chemical and biological processes.
Deuterium Labeling for Mechanistic Studies:
Deuterium labeling can be used to probe the mechanism of the stereoselective reactions used in the synthesis of NVP-CGM097. For instance, by selectively replacing hydrogen atoms with deuterium at or near the reacting centers, one can study the kinetic isotope effect (KIE) to gain insights into the transition state of the reaction. Furthermore, deuterium-labeled NVP-CGM097 can be used in metabolic studies to identify the sites of metabolic modification. clearsynth.comnih.gov The increased mass of deuterium can alter the rate of metabolic processes, potentially leading to a more favorable pharmacokinetic profile. acs.org For isoquinoline (B145761) derivatives, deuterium labeling has been shown to alter metabolic profiles.
¹³C and ¹⁵N Labeling for Binding Studies:
Incorporation of ¹³C and ¹⁵N into NVP-CGM097 can facilitate NMR-based studies of its interaction with the MDM2 protein. nih.gov Isotopic labeling of the ligand allows for the use of heteronuclear NMR experiments to probe the binding interface and determine the conformation of the molecule when bound to its target. This information is invaluable for understanding the structural basis of its inhibitory activity and for the rational design of next-generation inhibitors.
The following table outlines potential isotopic labeling strategies for NVP-CGM097.
| Isotope | Labeling Position | Application |
| Deuterium (²H) | At stereocenters or metabolically labile positions | Mechanistic studies of stereoselective reactions, investigation of metabolic pathways. |
| Carbon-13 (¹³C) | In the dihydroisoquinolinone backbone or key side chains | NMR-based protein-ligand interaction studies. |
| Nitrogen-15 (¹⁵N) | In the nitrogen-containing rings or amide groups | NMR-based protein-ligand interaction studies. |
Molecular and Cellular Basis of Nvp Cgm097 Stereoisomer S Biological Activity Profile
Investigation of Molecular Target Engagement and Stereospecificity
The interaction between a small molecule inhibitor and its protein target is a highly specific event, often governed by the precise spatial arrangement of atoms. For NVP-CGM097, the stereocenter at the C1 position of the dihydroisoquinolinone core is a critical determinant of its biological function.
The discovery and optimization of NVP-CGM097 involved rigorous testing to confirm its binding affinity and stereochemical preference for the MDM2 protein. NVP-CGM097 is the C1-(S)-stereoisomer of a dihydroisoquinolinone derivative. acs.org Quantitative biochemical assays, specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), were employed to measure the inhibitory potency of both the (S)- and (R)-stereoisomers against the MDM2-p53 interaction.
The results demonstrated a profound difference in activity between the two stereoisomers. The clinically investigated compound, NVP-CGM097 (the (S)-isomer), potently inhibits the human MDM2 protein with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. acs.orgmedchemexpress.comelifesciences.org In stark contrast, its enantiomer, the C1-(R)-stereoisomer, was found to be approximately 500-fold less active, with an IC50 value in the micromolar range. acs.org
This dramatic loss of potency underscores the high degree of stereospecificity required for effective binding to the MDM2 protein pocket. Biophysical characterization through X-ray co-crystallography confirmed the binding mode and provided a structural rationale for this stereoselectivity. acs.org The crystal structure revealed that the (S)-configuration allows the para-chlorophenyl group to optimally occupy the critical Phe-19 binding pocket of MDM2, one of three key hydrophobic pockets essential for the p53 interaction. acs.org The incorrect orientation of this group in the (R)-stereoisomer prevents this crucial interaction, leading to a significant reduction in binding affinity. acs.org
| Compound | Stereochemistry | Biochemical Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| NVP-CGM097 | C1-(S) | TR-FRET | 1.7 - 2.3 | acs.orgmedchemexpress.com |
| NVP-CGM097 Stereoisomer | C1-(R) | TR-FRET | 1170 | acs.org |
A key attribute of a successful targeted therapy is its selectivity, minimizing interactions with other proteins to reduce the potential for off-target effects. NVP-CGM097 has demonstrated high selectivity for MDM2. medchemexpress.comnih.gov It is significantly less active against the closely related homolog MDM4 (also known as MDMX), with IC50 values in the micromolar range, indicating a selectivity of over 1000-fold. medchemexpress.comelifesciences.org Furthermore, NVP-CGM097 shows no significant activity against other protein-protein interactions involved in apoptosis regulation, such as Bcl-2/Bak, Mcl-1/Noxa, and XIAP/BIR3. medchemexpress.comnih.gov
Given that the (R)-stereoisomer is largely inert against the primary target, MDM2, it is inferred to have a negligible off-target profile through similar mechanisms. The profound difference in potency between the stereoisomers strongly suggests that the observed biological activity of NVP-CGM097 is a direct result of specific, on-target MDM2 engagement, rather than non-specific or off-target binding. acs.org The inactive stereoisomer serves as a crucial control in cellular assays to confirm that the observed phenotypes are due to the intended mechanism of action. medchemexpress.commedchemexpress.eudcchemicals.com
Analysis of Downstream Cellular Signaling Pathways Modulated by this compound
By inhibiting the MDM2-p53 interaction, NVP-CGM097 is designed to reactivate the p53 tumor suppressor pathway. The functional consequences of this molecular event can be observed through the modulation of downstream cellular signaling networks and changes in gene expression.
The primary perturbation caused by NVP-CGM097 is the physical disruption of the interaction between MDM2 and p53. selleck.co.jp MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. aacrjournals.org By binding to the p53-pocket on MDM2, NVP-CGM097 prevents this interaction, leading to the stabilization and accumulation of the p53 protein in cancer cells with wild-type p53. aacrjournals.orgkarger.com This reactivation of p53 restores its function as a critical regulator of the cell cycle and apoptosis. One study demonstrated that NVP-CGM097 can significantly induce the redistribution of wild-type p53 into the cell nucleus, where it functions as a transcription factor. researchgate.net This leads to cell cycle arrest, primarily at the G1 phase, and the induction of programmed cell death (apoptosis) in p53 wild-type cancer cells. aacrjournals.orgresearchgate.net In contrast, cancer cells with mutated or deleted p53 are largely insensitive to the effects of NVP-CGM097, further confirming its p53-dependent mechanism of action. medchemexpress.comkarger.com
The stabilization and activation of p53 by NVP-CGM097 lead to measurable changes in the expression of p53 target genes. Upon treatment with NVP-CGM097, a dose-dependent increase in the expression of canonical p53 downstream targets is observed. karger.com These include CDKN1A (which encodes the cell cycle inhibitor p21), MDM2 (a component of a negative feedback loop), and BBC3 (which encodes the pro-apoptotic protein PUMA). medchemexpress.comkarger.comashpublications.org
In-depth genomic analyses have been performed to identify biomarkers of response to NVP-CGM097. These studies have identified a gene expression signature consisting of 13 p53 target genes that can predict sensitivity to the compound in both cancer cell lines and patient-derived xenograft models. nih.govnih.govaacrjournals.org This suggests that the pre-existing, basal activity of the p53 pathway in a tumor can determine its likelihood of responding to MDM2 inhibition. nih.govnih.gov The inactive (R)-stereoisomer, being unable to stabilize p53, would not be expected to induce these downstream changes in gene expression.
| Gene Symbol | Protein Product | Function | Reference |
|---|---|---|---|
| CDKN1A | p21/WAF1 | Cell cycle arrest | karger.comashpublications.orgnih.gov |
| MDM2 | MDM2 | Negative feedback regulator of p53 | karger.comashpublications.org |
| BBC3 | PUMA | Induction of apoptosis | medchemexpress.comkarger.comashpublications.org |
Comparative Analysis of Bioactivity Between NVP-CGM097 and its Stereoisomer(s) at the Molecular Level
The comparison between NVP-CGM097 and its C1-(R) stereoisomer provides a clear and compelling example of stereospecificity in drug action. At the molecular level, the difference in bioactivity is stark. As detailed in Table 1, a nearly three-orders-of-magnitude difference in binding affinity for MDM2 separates the active (S)-isomer from the inactive (R)-isomer. acs.org
This difference in molecular target engagement translates directly to the cellular level. NVP-CGM097 potently inhibits the proliferation of p53 wild-type cancer cells, such as the HCT116 colorectal cancer line and the SJSA-1 osteosarcoma line, with IC50 values in the sub-micromolar range. medchemexpress.com Conversely, the compound has minimal effect on the proliferation of p53-null cells, demonstrating on-target cellular activity. medchemexpress.com The (R)-stereoisomer, due to its inability to inhibit the MDM2-p53 interaction, shows no significant antiproliferative activity and is effectively considered biologically inert in this context. medchemexpress.comdcchemicals.com This direct comparison validates that the antitumor effects of NVP-CGM097 are mediated specifically through the stereoselective inhibition of MDM2 and the subsequent reactivation of the p53 pathway.
High-Throughput Screening Methodologies for Profiling Stereoisomeric Effects
High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid and automated evaluation of vast libraries of chemical compounds to identify those that interact with a specific biological target. bmglabtech.comdrugtargetreview.com This process is crucial for discerning the biological activity profiles of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. For inhibitors of the p53-MDM2 interaction like NVP-CGM097, HTS methodologies are indispensable for distinguishing the potent, therapeutically relevant stereoisomer from its less active or inactive counterparts. acs.orgresearchgate.net The profiling of NVP-CGM097's stereoisomeric effects employs a combination of target-based and cell-based HTS assays.
Target-Based High-Throughput Screening
Target-based screening involves testing compounds directly against an isolated biological target, such as a protein, to measure binding affinity or inhibition of activity. drugtargetreview.comnih.gov In the case of NVP-CGM097, the primary target is the human MDM2 protein. A key HTS method used to assess the stereoselective binding of NVP-CGM097 to MDM2 is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. acs.org This biochemical assay measures the disruption of the p53-MDM2 interaction in a high-throughput format.
Research has demonstrated a significant difference in potency between the stereoisomers of the NVP-CGM097 chemical scaffold at the C1 position. The (S)-stereoisomer, known as NVP-CGM097, is a highly potent inhibitor of the p53-MDM2 interaction. In contrast, the (R)-stereoisomer is substantially less active. acs.org This stark difference in activity, revealed through HTS, underscores the critical importance of stereochemistry for effective binding to the MDM2 protein's p53-binding pocket. The para-chlorophenyl group of the (S)-stereoisomer fits optimally into the Trp-23 binding pocket of MDM2, an interaction that is sterically hindered for the (R)-stereoisomer. acs.org
| Compound | Stereochemistry | Target | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|---|
| NVP-CGM097 Analog | C1-(S)-stereoisomer | Human MDM2 | TR-FRET | 2.3 nM | acs.org |
| NVP-CGM097 Analog | C1-(R)-stereoisomer | Human MDM2 | TR-FRET | 1.17 µM (1170 nM) | acs.org |
Cell-Based High-Throughput Screening
Following the identification of potent stereoisomers in biochemical assays, cell-based HTS is employed to confirm their activity in a more physiologically relevant context. These assays assess the compound's ability to modulate cellular pathways and produce a desired functional outcome. For NVP-CGM097, the primary mechanism of action is the inhibition of the p53-MDM2 interaction, which prevents the degradation of p53 and leads to its accumulation in the nucleus, thereby activating p53-dependent pathways. selleckchem.comnih.gov
High-throughput cellular assays used to profile the stereoisomeric effects of NVP-CGM097 include:
p53 Nuclear Redistribution Assays: These assays use high-content imaging to quantify the translocation of p53 from the cytoplasm to the nucleus in cancer cells with wild-type p53. The active this compound effectively induces this redistribution, demonstrating its ability to disrupt the p53-MDM2 interaction within living cells. selleckchem.commedchemexpress.com
Cell Proliferation Assays: The functional consequence of p53 activation is cell cycle arrest and/or apoptosis. HTS proliferation assays are conducted on panels of cancer cell lines. NVP-CGM097 significantly inhibits the growth of p53 wild-type cells, while having a much weaker effect on p53-null cells, confirming its p53-dependent mechanism of action. medchemexpress.com The inactive stereoisomer shows minimal activity in these assays, mirroring the results of the biochemical screens.
| Assay Type | Cell Line Example | Endpoint Measured | Potency (IC50) | Reference |
|---|---|---|---|---|
| p53 Nuclear Redistribution | p53 wild-type cells | p53 translocation to nucleus | 0.224 µM | selleckchem.commedchemexpress.com |
| Cell Proliferation | HCT116 (p53WT/WT) | Inhibition of cell growth | 454 nM | medchemexpress.com |
Preclinical Pharmacological Investigations of Nvp Cgm097 Stereoisomer in Controlled Research Models
In Vitro Cell-Based Assays for Functional Characterization of Stereoisomer Activity
Initial characterization of a compound's biological effects begins with in vitro assays, which utilize cultured cells to determine activity and mechanism of action at a cellular level.
The primary mechanism of NVP-CGM097 is the inhibition of the MDM2 protein, which targets the tumor suppressor protein p53 for degradation. nih.gov By blocking this interaction, NVP-CGM097 is expected to reactivate p53 function in cancer cells that retain wild-type (WT) p53. selleckchem.com
Laboratory studies have confirmed this p53-dependent activity. The NVP-CGM097 stereoisomer demonstrates a significant inhibitory effect on the proliferation of cancer cell lines that express wild-type p53. acs.orgmedchemexpress.com In contrast, cells with a null or mutated p53 status are largely unaffected, showing a 35 to 58-fold difference in sensitivity. acs.orgmedchemexpress.com This selectivity underscores the compound's specific mechanism of action. For instance, in the MDM2-amplified SJSA-1 osteosarcoma cell line, which has wild-type p53, the compound shows potent growth inhibition. selleckchem.com Similarly, the HCT116 colon cancer cell line, also with wild-type p53, is sensitive to the compound. selleckchem.commedchemexpress.com
Table 1: In Vitro Proliferative Activity of this compound in Human Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Cell Line | Cancer Type | p53 Status | Assay Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|---|
| SJSA-1 | Osteosarcoma | Wild-Type | Proliferation Assay | 0.94 | acs.org |
| SJSA-1 | Osteosarcoma | Wild-Type | Proliferation Assay | 0.35 | selleckchem.com |
| HCT116 | Colon Carcinoma | Wild-Type | Proliferation Assay | 0.454 | selleckchem.commedchemexpress.com |
| PC-3 | Prostate Cancer | Null | Proliferation Assay | >30 | acs.org |
By preventing p53 degradation, the this compound leads to the accumulation and activation of p53. A key indicator of this is the significant redistribution of wild-type p53 protein into the cell nucleus, which has been observed with an IC50 of 0.224 µM. selleckchem.commedchemexpress.com This nuclear translocation allows p53 to function as a transcription factor, activating target genes that control critical cellular processes. selleckchem.com
The downstream consequences of p53 activation can vary depending on the specific cell type and other cellular factors, leading to outcomes such as cell cycle arrest or apoptosis (programmed cell death). nih.govmdpi.com The activation of the p53 pathway is confirmed by the elevated expression of p53 target genes, including MDM2 (part of a negative feedback loop) and p21, a critical regulator of cell cycle progression. medchemexpress.comnih.gov This reactivation of p53's tumor suppressor functions is the fundamental mechanism behind the observed inhibition of cell growth. selleckchem.com
Utilization of Complex In Vitro Model Systems for Stereoisomer Research (e.g., 3D cultures, organoids)
While 2D cell cultures are invaluable for initial screening, they lack the complex architecture of in vivo tumors. Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more biologically relevant environment for preclinical drug evaluation. sigmaaldrich.commdpi.com
Organoids are 3D cell aggregates derived from primary tissues or stem cells that can self-organize and exhibit functionalities of the organ from which they were derived. sigmaaldrich.com They can replicate the cellular heterogeneity and complex cell-cell and cell-matrix interactions found in primary tissues. sigmaaldrich.commdpi.com For a compound like the this compound, patient-derived tumor organoids would be an advanced model to:
Assess efficacy in a system that more closely mimics the native tumor microenvironment. mdpi.com
Investigate varied responses across organoids derived from different patients, potentially identifying biomarkers for sensitivity or resistance. nih.gov
Study the impact on not just tumor cells but also on the surrounding stromal cells that may be present in more complex organoid cultures. nih.gov
The use of such models provides a crucial bridge between simple cell-based assays and more complex in vivo studies, offering a platform for more accurate prediction of clinical responses. mdpi.comnih.gov
Mechanistic Efficacy Studies in Relevant Non-Human In Vivo Models
To evaluate the therapeutic potential of the this compound in a living system, researchers employ non-human in vivo models that recapitulate specific aspects of human cancer.
A key preclinical model used for evaluating NVP-CGM097 has been the SJSA-1 human osteosarcoma xenograft model. medchemexpress.comchimia.ch In this model, human SJSA-1 tumor cells, which are known to have MDM2 gene amplification and wild-type p53, are implanted into immunocompromised rats. medchemexpress.comnih.gov This creates a scenario where the tumor's growth is dependent on the suppression of p53 by overexpressed MDM2, making it a highly relevant model for testing an MDM2 inhibitor. nih.gov The establishment of these tumors allows for the assessment of the compound's ability to inhibit tumor growth in a physiological context. chimia.ch
In the SJSA-1 xenograft model, the primary efficacy endpoint is the inhibition of tumor growth. medchemexpress.com Studies have shown that daily oral administration of the this compound significantly and dose-dependently inhibits the growth of SJSA-1 tumors in rats. medchemexpress.comchimia.ch
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, researchers measure pharmacodynamic biomarkers in the tumor tissue. Following treatment with the this compound, a significant increase in the mRNA levels of p53 target genes, such as p21 and MDM2, is observed in the tumor samples. selleckchem.commedchemexpress.com This increase confirms that the compound is reaching its target and effectively reactivating the p53 pathway in vivo. medchemexpress.com Furthermore, research has identified a specific gene expression signature, consisting of 13 upregulated p53 downstream target genes, which may serve as a predictive biomarker for sensitivity to NVP-CGM097 in both cell lines and patient-derived xenograft models. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| NVP-CGM097 |
| This compound |
| Nutlin-3a |
| NVP-HDM201 |
| Idasanutlin (RG7388) |
| Milademetan |
| Quizartinib |
| APG-115 |
| Pimasertib |
| SAR405838 |
| MK-8242 |
| RG7112 |
| DS-3032b |
| AMG232 |
| Fulvestrant (B1683766) |
Pharmacodynamic Biomarker Analysis in Non-Human Species for Mechanistic Insights
Pharmacodynamic (PD) biomarker analysis in preclinical, non-human species is fundamental to confirming the in vivo mechanism of action of an investigational compound. For the this compound, these studies were designed to provide direct evidence of its engagement with the target, Murine Double Minute 2 (MDM2), and the subsequent reactivation of the p53 tumor suppressor pathway in controlled research models.
Research in non-human models, particularly in tumor-bearing rats, has been instrumental in elucidating the mechanistic activity of the this compound. medchemexpress.com The primary goal of these investigations was to observe and quantify the biological effects resulting from the disruption of the p53-MDM2 interaction. medchemexpress.comacs.org In an MDM2-amplified SJSA-1 human osteosarcoma xenograft model established in rats, administration of the this compound demonstrated a clear and robust activation of the p53 pathway. medchemexpress.comchimia.ch This activation is the intended mechanistic outcome, as p53 is a transcription factor that, when stabilized, induces the expression of numerous target genes responsible for halting cell cycle progression and promoting apoptosis. semanticscholar.orgnih.gov
The analysis focused on measuring the modulation of well-established p53 target genes as biomarkers of pathway activation. Following administration of the compound, researchers observed a significant elevation in the messenger RNA (mRNA) levels of several key genes within the tumor tissue. medchemexpress.com
Key Transcriptional Biomarkers Modulated by this compound:
p21 mRNA : The elevation of p21 mRNA is a principal pharmacodynamic indicator of p53 activity. medchemexpress.com Studies showed that p21 mRNA levels increased in direct correlation with the concentration of the this compound in the tumors of treated rats. This response was sustained, demonstrating a prolonged effect for up to 24 hours. medchemexpress.com
MDM2 mRNA : As part of a critical negative feedback loop, the MDM2 gene is itself a transcriptional target of p53. semanticscholar.org Consistent with p53 reactivation, a corresponding increase in MDM2 mRNA levels was observed, mirroring the pattern seen with p21. medchemexpress.com
PUMA mRNA : The p53 upregulated modulator of apoptosis (PUMA) is a key gene involved in initiating apoptosis. An increase in PUMA mRNA levels was also detected, providing evidence that the this compound not only arrests the cell cycle but also engages the machinery for programmed cell death. medchemexpress.com
The table below summarizes the key transcriptional biomarker changes observed in the SJSA-1 rat xenograft model.
Table 1: Pharmacodynamic Modulation of p53 Target Genes in SJSA-1 Xenograft Model (Rat)
| Biomarker | Gene Role | Observed Effect in Tumor Tissue | Mechanistic Implication |
|---|---|---|---|
| p21 mRNA | Cell Cycle Arrest | Significant Elevation medchemexpress.com | Confirmation of p53-dependent cell cycle inhibition. |
| MDM2 mRNA | Negative Regulator of p53 | Significant Elevation medchemexpress.com | Evidence of a functional p53 feedback loop activation. |
| PUMA mRNA | Pro-Apoptotic | Significant Elevation medchemexpress.com | Indication of apoptosis induction via the p53 pathway. |
Beyond transcriptional changes within the tumor, other biomarkers have been identified in preclinical studies to further understand the systemic effects and to guide clinical development. For instance, Growth Differentiation Factor 15 (GDF-15), a known p53 downstream target, was identified as a crucial circulating biomarker. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) models developed from preclinical data utilized GDF-15 changes to help predict the biological response to the this compound. nih.gov Furthermore, other research has pointed to S-phase kinase-associated protein 2 (SKP2) as a potential specific biomarker for the activity of MDM2 antagonists. google.com
These pharmacodynamic findings in non-human species provided definitive proof-of-concept for the mechanism of the this compound. The data demonstrated that the compound effectively inhibits the p53-MDM2 interaction in a living system, leading to the desired downstream activation of the p53 pathway and its tumor-suppressing functions. These mechanistic insights were critical for the continued development of the compound. nih.govrcsb.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p53 |
| MDM2 |
| p21 |
| PUMA |
| GDF-15 |
Structure Activity Relationships Sar and Rational Design Principles Applied to Nvp Cgm097 Stereoisomers
Identification of Key Stereochemical Features Influencing Molecular Recognition and Biological Activity
The molecular architecture of NVP-CGM097 features a crucial stereocenter at the C1 position of the dihydroisoquinolinone core. The specific spatial arrangement of the substituents at this chiral center plays a pivotal role in the molecule's ability to bind effectively to the MDM2 protein.
Initial research and optimization efforts systematically investigated the influence of this stereochemistry. It was unequivocally determined that the (S)-configuration at the C1 position, which bears the para-chlorophenyl group, is essential for high-affinity binding to MDM2. acs.org This was confirmed through X-ray crystallography, which provided a detailed view of the inhibitor bound to the MDM2 protein. acs.org The cocrystal structure revealed that the (S)-stereoisomer optimally orients the p-chlorophenyl group to fit snugly into the Trp23 binding pocket of MDM2, one of the three critical hydrophobic pockets (along with Leu26 and Phe19) that are key to the p53-MDM2 interaction. acs.org
The following table summarizes the profound impact of the C1 stereochemistry on the inhibitory activity of a precursor to NVP-CGM097:
| Compound | Stereochemistry at C1 | MDM2 Inhibitory Activity (IC50) |
|---|---|---|
| 3 | (S) | 2.3 nM |
| 4 | (R) | 1.17 µM |
Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay. acs.org
This more than 500-fold difference in potency between the two stereoisomers clearly identifies the (S)-configuration at C1 as the key stereochemical feature driving the molecular recognition and potent biological activity of NVP-CGM097. acs.org
Design and Synthesis of Stereoisomeric Analogues for SAR Elucidation
The journey to NVP-CGM097 involved the rational design and synthesis of various analogues, including different stereoisomers, to thoroughly explore the structure-activity landscape. The initial dihydroisoquinolinone hit was identified through a knowledge-based virtual screening effort. acs.orgoup.com Subsequent medicinal chemistry focused on optimizing this scaffold.
A key strategy was the synthesis and separation of the C1 enantiomers to directly assess the impact of this stereocenter. The synthesis of racemic mixtures followed by chiral chromatography was a crucial step in obtaining the individual (S) and (R) stereoisomers for biological evaluation. mdpi.com This allowed for a direct comparison of their potencies, as highlighted in the table above, and confirmed the critical nature of the (S)-configuration. acs.org
Beyond the C1 stereocenter, the design of analogues also explored other regions of the molecule. For instance, modifications to the cyclohexyl side chain were investigated to modulate properties like basicity, which in turn influenced permeability and cellular potency. acs.org The synthesis of analogues with different cyclic amine or cycloalkyl motifs in place of the 4-pyridinyl moiety of earlier compounds was guided by molecular modeling to explore interactions within the Phe-19 pocket of MDM2. acs.org
The synthesis of these diverse analogues, including the targeted preparation of specific stereoisomers, was instrumental in building a comprehensive SAR model. This model guided the optimization process, leading to the selection of NVP-CGM097 with its optimal combination of high potency, selectivity, and favorable pharmacokinetic properties. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Stereoisomer Activity
Early computational efforts in the field of p53-MDM2 inhibitors focused on generating pharmacophore and QSAR models based on the crystal structure of the p53 peptide bound to MDM2. oup.com These models aimed to predict the activity of potential inhibitors based on their structural and physicochemical properties.
For a molecule like NVP-CGM097, a 3D-QSAR model would be particularly insightful. Such a model would correlate the 3D arrangement of atoms in the different stereoisomers with their observed biological activities. The dramatic difference in potency between the (S) and (R) enantiomers would serve as a critical data point in building and validating such a model. The model would likely highlight the steric hindrance or unfavorable interactions that occur with the (R)-stereoisomer, thereby providing a quantitative prediction of its low activity.
The general workflow for developing a predictive QSAR model for NVP-CGM097 stereoisomers would involve:
Data Set Generation: Synthesizing and testing a series of stereoisomeric analogues to obtain a range of biological activity data.
Descriptor Calculation: Computing various molecular descriptors for each stereoisomer, including steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with biological activity.
Model Validation: Testing the predictive power of the model on a set of compounds not used in the model-building process.
Although a specific, published QSAR study on NVP-CGM097 stereoisomers is not available, the principles of QSAR were an integral part of the computational chemistry toolkit used in its discovery and optimization. oup.comresearchgate.net
Structure-Based Drug Design Approaches for Optimization of Stereoisomeric Interactions
Structure-based drug design was a cornerstone of the NVP-CGM097 development program. The availability of X-ray crystal structures of MDM2 in complex with inhibitors provided invaluable atomic-level insights into the key interactions required for potent binding. acs.orgchimia.ch
The design strategy was heavily influenced by the "central valine concept," which aimed to place a tailored aromatic core near the Val93 residue in the center of the p53 binding pocket of MDM2. nih.gov From this central core, substituents were designed to extend into the three key hydrophobic pockets that accommodate the p53 residues Phe19, Trp23, and Leu26. nih.gov
The co-crystal structure of a precursor compound confirmed the binding mode for the dihydroisoquinolinone class and definitively showed the preference for the (S)-configuration at the C1 stereocenter. acs.org This structural data provided a clear rationale for the observed SAR and guided further optimization. For example, the structure revealed how the para-chlorophenyl group of the (S)-isomer fits perfectly into the Trp23 pocket, while the (R)-isomer would position this group in a way that clashes with the protein.
Molecular modeling, based on these crystal structures, was used to design new analogues with improved properties. For example, modeling suggested that replacing a 4-pyridinyl moiety with cyclic amines could create favorable interactions with Met-62 and Gln-72 in the Phe-19 pocket. acs.org This structure-guided approach allowed for the rational design of modifications that enhanced potency and optimized physicochemical properties, ultimately leading to the selection of NVP-CGM097 as a clinical candidate. acs.orgresearchgate.net
Advanced Analytical Methodologies for Research and Characterization of Nvp Cgm097 Stereoisomer
Bioanalytical Techniques for Stereoisomer Detection and Quantification in Research Samples (e.g., for target engagement studies)
Verifying that a molecule engages its intended target within a complex biological system is a critical step in drug discovery. For NVP-CGM097, this involves confirming its binding to the MDM2 protein. The stereochemistry of the inhibitor is vital for this interaction. Research has shown that the biological activity resides almost exclusively in one stereoisomer. For example, the C1-(S)-stereoisomer of a key NVP-CGM097 precursor is highly potent, whereas the C1-(R)-stereoisomer is over 500 times less active. acs.org
Several sophisticated bioanalytical techniques are employed to quantify this target engagement and assess the differential activity of stereoisomers:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a widely used biochemical assay to measure the binding affinity of inhibitors to their targets. acs.org It has been used to determine the half-maximal inhibitory concentration (IC50) of NVP-CGM097 against the p53-MDM2 interaction. nih.govelifesciences.org The assay demonstrates the high potency of NVP-CGM097, with an IC50 value of 1.7 nM for human MDM2, and its selectivity over the related protein MDM4. nih.govacs.orgmedchemexpress.com This method can effectively screen different stereoisomers to identify the most active configuration.
NanoBRET™ Target Engagement Assays: This technology provides a quantitative measure of compound binding at specific target proteins within living cells. promega.co.jp It uses bioluminescence resonance energy transfer (BRET) to determine compound affinity and occupancy in the intracellular environment. promega.com.cn Such live-cell assays are crucial for confirming that an inhibitor not only binds its target in a purified system but also effectively reaches and engages it within the complex milieu of a cell.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this method measures the change in thermal stability of a target protein upon ligand binding. acs.org For NVP-CGM097, a significant thermal stabilization of human MDM2 (a temperature shift of 25 °C) was observed, which correlates with its high binding affinity. acs.orgacs.org This technique can be used to compare the binding thermodynamics of different stereoisomers.
| Technique | Principle | Application for NVP-CGM097 Stereoisomer | Key Finding |
|---|---|---|---|
| TR-FRET | Measures disruption of protein-protein interaction via fluorescence energy transfer. | Quantifies binding affinity (IC50) of stereoisomers to MDM2. acs.orgelifesciences.org | NVP-CGM097 (the active stereoisomer) has an IC50 of 1.7 nM for human MDM2. medchemexpress.com |
| NanoBRET™ | Measures compound binding to a target protein in living cells via BRET. promega.com.cn | Determines intracellular target occupancy and affinity. promega.co.jp | Confirms target engagement in a cellular context. |
| DSF (Thermal Shift) | Measures increased protein melting temperature upon ligand binding. acs.org | Confirms direct binding and stabilization of MDM2 by different stereoisomers. | NVP-CGM097 binding leads to a 25 °C increase in MDM2 thermal stability. acs.org |
Imaging Modalities for Spatiotemporal Tracking of this compound in Preclinical Models
Visualizing the effects of a compound within cells and whole organisms provides invaluable spatiotemporal information about its mechanism of action. Imaging techniques are used to track the localization of NVP-CGM097's downstream effects, confirming that its target engagement leads to the desired cellular response.
High-Content Imaging for p53 Redistribution: A key consequence of inhibiting the p53-MDM2 interaction is the stabilization and translocation of the p53 tumor suppressor protein into the cell nucleus. acs.orgnih.gov A mechanistic, cell-based p53 redistribution assay quantified using a high-content imaging platform has been used to demonstrate this effect. acs.org Studies showed that NVP-CGM097 induces a significant redistribution of wild-type p53 into the nucleus, confirming its ability to disrupt the p53:MDM2 interaction in living cells. acs.orgmedchemexpress.com This imaging assay can visually distinguish the functional activity of the correct stereoisomer from an inactive one.
Fluorescence Microscopy with Tagged Proteins: To track the effects of MDM2 inhibition with high spatiotemporal control, researchers have used cell lines that stably express a fluorescently-tagged version of p53 (e.g., p53-venus). acs.orgnih.gov This allows for the real-time tracking of p53 protein accumulation in individual cells following treatment, providing a dynamic view of the compound's activity. acs.org
Positron Emission Tomography (PET) Imaging: For noninvasive, whole-body imaging in preclinical models, radiolabeled analogues of MDM2 inhibitors can be developed. mdpi.com While not reported specifically for an this compound, a study on an 18F-labeled analogue of a different MDM2 inhibitor (SP-141) explored the feasibility of this approach. mdpi.com Such PET tracers could enable real-time measurement of MDM2 expression levels in tumors and assess treatment response noninvasively. mdpi.com
| Imaging Modality | Purpose | Model System | Information Gained |
|---|---|---|---|
| High-Content Imaging | Quantify p53 nuclear translocation. acs.org | p53 wild-type cell lines (e.g., SJSA-1). acs.org | Functional confirmation of p53:MDM2 disruption in living cells by the active stereoisomer. medchemexpress.com |
| Live-Cell Fluorescence Microscopy | Track real-time accumulation of fluorescently-tagged p53. acs.orgnih.gov | Cells expressing p53-venus. acs.org | Dynamic, single-cell resolution of the compound's effect on p53 levels. nih.gov |
| PET Imaging | Noninvasively image MDM2 expression and target occupancy in vivo. mdpi.com | Tumor-bearing animal models. mdpi.com | Whole-body distribution and pharmacodynamic response. |
Proteomic and Metabolomic Approaches for Systems-Level Understanding of Stereoisomer Effects
Beyond direct target engagement, it is crucial to understand the broader impact of an inhibitor on cellular networks. Proteomic and metabolomic ("-omics") approaches provide a systems-level view of the changes induced by the active this compound, revealing downstream pathway modulation and potential biomarkers.
Proteomics: The activation of p53 by NVP-CGM097 triggers widespread changes in the expression of p53 target genes and proteins. nih.gov Techniques like Western blotting and immunohistochemistry are used to confirm the upregulation of key proteins such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein) in tumor samples following treatment. medchemexpress.com More comprehensive proteomic analyses can map the full spectrum of protein expression changes, offering a detailed signature of the compound's activity.
Metabolomics and Lipidomics: MDM2 itself has functions beyond p53 regulation, including in the control of metabolism. frontiersin.org Studies have shown that MDM2 levels are associated with significant changes in cellular metabolism, particularly lipid and cholesterol pathways. nih.govaacrjournals.org Comprehensive metabolomic and lipidomic profiling of cancer cell lines has revealed that MDM2 amplification status correlates with distinct metabolic signatures. nih.govnih.gov For instance, a study using the Metabolon platform identified 17 differentially abundant metabolites, including ceramides (B1148491) and sphingomyelins, between cells with high and low MDM2 levels. nih.gov Applying these techniques to cells treated with a specific this compound can elucidate its impact on cancer metabolism.
| "-Omics" Approach | Technique/Platform | Key Cellular Components Analyzed | Insights for this compound |
|---|---|---|---|
| Proteomics | Western Blot, Immunohistochemistry, Mass Spectrometry. medchemexpress.comaacrjournals.org | p53, MDM2, p21, PUMA, cleaved PARP. medchemexpress.comfrontiersin.org | Confirms downstream pathway activation and identifies protein-level biomarkers of response. |
| Metabolomics | Metabolon Platform, Mass Spectrometry. nih.govaacrjournals.org | Amino acids, ceramides, sphingomyelins. frontiersin.orgnih.gov | Reveals systems-level impact on cellular metabolism and metabolic vulnerabilities. |
| Lipidomics | SCIEX 5600 TripleTOF-MS. nih.gov | Lipid and cholesterol pathway metabolites. aacrjournals.org | Identifies MDM2-dependent rewiring of lipid profiles. nih.govnih.gov |
High-Resolution Separation Techniques for Distinguishing NVP-CGM097 Stereoisomers in Complex Mixtures
The synthesis of complex chiral molecules like NVP-CGM097 often produces mixtures of stereoisomers, which can have dramatically different biological activities. Therefore, high-resolution separation techniques are indispensable for isolating the desired active isomer.
The discovery of NVP-CGM097 involved a convergent synthesis route where the creation of the correct stereochemistry was a primary focus. acs.org An asymmetric synthesis was developed specifically to produce the key (S)-isoquinolinone intermediate with high enantiomeric excess (92%), which was a crucial step that avoided the difficult and time-consuming chiral separation of the final compounds. acs.org
However, in earlier stages or for related compounds, chiral separation is often required:
Chiral Chromatography: This is the gold standard for separating enantiomers and diastereomers. For MDM2 inhibitors like the Nutlins, which exist as a mixture of stereoisomers, separation using a chiral column was necessary to show that the (-)-enantiomer was 150 times more active than the (+)-enantiomer. nih.gov
Chiral Supercritical Fluid Chromatography (SFC): This technique is a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. It was successfully used to separate the enantiomers of novel macrocyclic MDM2 inhibitors, allowing for the determination of their individual binding affinities. acs.org The synthesis of some MDM2 inhibitors results in complex mixtures that necessitate the use of SFC for isolation of the desired enantiomer. nih.gov
These separation methods are not only vital for producing a pure, active pharmaceutical ingredient but are also essential analytical tools for quality control and for studying the structure-activity relationships of different stereoisomers.
Computational and Theoretical Approaches to Nvp Cgm097 Stereoisomer Research
Molecular Docking and Dynamics Simulations of NVP-CGM097 Stereoisomer-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for visualizing and analyzing how a ligand, such as the this compound, interacts with its biological target, the MDM2 protein. These methods have been crucial in understanding the high affinity and stereoselectivity of NVP-CGM097.
The discovery of the dihydroisoquinolinone scaffold, from which NVP-CGM097 was derived, was facilitated by a large-scale, knowledge-based virtual screening effort. acs.orgresearchgate.net Subsequent optimization was guided by molecular modeling. acs.org Co-crystal structures of NVP-CGM097 bound to human MDM2 (e.g., PDB IDs: 4ZYF, 4ZYI) have provided high-resolution snapshots of the binding mode. acs.orgrcsb.orgebi.ac.uknih.govchimia.chrcsb.org These structures reveal that NVP-CGM097 occupies the three critical hydrophobic pockets on MDM2 that are essential for its interaction with the p53 tumor suppressor protein. Specifically, the inhibitor's distinct chemical groups are designed to mimic the key p53 residues: Phe19, Trp23, and Leu26. nih.gov
A key finding from these studies is the profound impact of stereochemistry on binding affinity. The active C1-(S)-stereoisomer of NVP-CGM097 binds to MDM2 with nanomolar potency, whereas the C1-(R)-stereoisomer is significantly less active. acs.org This dramatic difference in activity underscores the precise three-dimensional fit required for effective inhibition.
| Stereoisomer | Biochemical Potency (IC₅₀) | Target |
| C1-(S)-stereoisomer | 2.3 nM | Human MDM2 |
| C1-(R)-stereoisomer | 1.17 µM (1170 nM) | Human MDM2 |
| Data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. acs.org |
Molecular docking studies have elucidated the specific interactions that anchor the active stereoisomer in the MDM2 binding cleft. The p-chlorophenyl group of NVP-CGM097 settles into the Trp23 pocket, while the C7-(R)-sec-butoxy group fits into the Leu-26 pocket. acs.org Interestingly, the core of the NVP-CGM097 molecule adopts a binding mode distinct from many other MDM2 inhibitors, making hydrophobic contacts with residues Ile54, Phe55, and Gly58 on a surface wall of the binding cleft. nih.gov Water-mediated hydrogen bonds with residues like Tyr100, Gln24, and Phe55 further stabilize the complex. researchgate.net
| NVP-CGM097 Moiety | Interacting MDM2 Pocket/Residues | Type of Interaction |
| p-Chlorophenyl | Trp23 pocket | Hydrophobic |
| C7-(R)-sec-butoxy | Leu-26 pocket | Hydrophobic |
| Cyclic amine/cycloalkyl | Phe-19 pocket (contacts Met-62) | van der Waals |
| Dihydroisoquinolinone Core | Ile54, Phe55, Gly58 | Hydrophobic contact |
| Isopropyl ether group | Tyr100, Gln24, Phe55 | Water-mediated hydrogen bonds |
| Key interactions identified from co-crystal structures and molecular modeling. acs.orgresearchgate.netnih.gov |
Molecular dynamics simulations complement these static pictures by revealing the conformational dynamics of the MDM2-inhibitor complex over time. nih.govnih.gov Techniques such as Gaussian Network Model (GNM) and Anisotropic Network Model (ANM) have been used to analyze the global dynamics of MDM2 and the conformational changes it undergoes upon binding to inhibitors like NVP-CGM097. dergipark.org.tr These simulations confirm the stability of the interactions observed in docking and can help explain species-specific differences in binding affinity by revealing how minor sequence variations, such as those between human and rodent MDM2, can lead to steric clashes and reduced potency. acs.org
Quantum Mechanical Calculations for Stereochemical Conformation and Reactivity Prediction
Quantum mechanical (QM) calculations offer a deeper, electron-level understanding of molecular properties that govern stereochemical conformation and reactivity. While specific QM studies focusing solely on the this compound are not extensively published, the application of these methods to similar inhibitor classes provides a clear framework for their utility.
The central challenge that QM can address is why one stereoisomer is geometrically and energetically favored to bind over another. For any inhibitor, there is an energetic cost to adopting the specific conformation required to fit into the protein's binding site (the "bioactive" conformation). QM calculations can precisely compute the energies of different molecular conformations. For other complex inhibitors, QM has shown that the bioactive conformation may be less stable in its free state, but this energetic penalty is overcome by the favorable interactions formed upon binding. acs.org
In the context of the NVP-CGM097 stereoisomers, QM methods could be used to:
Calculate Conformational Energies: Determine the relative energies of the C1-(S) and C1-(R) conformations in solution. This would help quantify the energetic barrier that must be overcome for the inactive stereoisomer to attempt to fit into the binding site.
Analyze Electronic Properties: Generate electron density maps and electrostatic potential surfaces for each stereoisomer. These analyses can reveal subtle differences in charge distribution that dictate the strength and nature of non-covalent interactions (like hydrogen bonds and van der Waals forces) with MDM2 residues.
Predict Reaction Mechanisms: For inhibitor synthesis, QM can be invaluable. For instance, in the synthesis of related spirooxindole scaffolds, QM calculations (specifically Density Functional Theory, DFT) have been used to propose and validate reaction mechanisms and explain the observed stereoselectivity. mdpi.com
For example, studies on piperidinone-based MDM2 inhibitors used QM calculations to show that adding a methyl group at a specific position could destabilize an undesired, non-binding conformation, thereby favoring the bioactive conformation and improving potency. pensoft.net Similarly, QM has been used to rationalize the loss of affinity when a key atom in an inhibitor is replaced, showing that the resulting complex formation energy becomes unfavorable. nih.gov These examples highlight how QM provides predictive power in drug design, guiding synthetic chemistry toward molecules with optimal stereochemistry and binding characteristics.
Chemoinformatics and Machine Learning Applications in Stereoisomer Activity Prediction and Library Design
Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical datasets to predict activity and guide the design of new compounds. dntb.gov.ua The discovery and optimization of NVP-CGM097 and related MDM2 inhibitors have been significantly influenced by these computational strategies. nih.gov
The initial identification of the dihydroisoquinolinone scaffold of NVP-CGM097 was the result of a knowledge-based virtual screening campaign, a classic chemoinformatics technique. acs.orgresearchgate.net This process involves several key steps:
Pharmacophore Modeling: A 3D pharmacophore model is constructed based on the key chemical features of known potent inhibitors. For MDM2, this model typically includes hydrophobic centers and hydrogen bond acceptors/donors positioned to mimic the p53 residues Phe19, Trp23, and Leu26. dovepress.comrsc.org
Virtual Screening: This pharmacophore model is then used as a filter to search large databases of chemical compounds (such as ZINC or commercial libraries) to find molecules that match the required 3D arrangement of features. acs.orgcrcm-marseille.fr
Molecular Docking and Scoring: The hits from the pharmacophore screen are then docked into the MDM2 binding site and scored based on their predicted binding affinity. This narrows down the list of candidates for experimental testing. dovepress.com
More advanced machine learning approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are also being applied. researchgate.net QSAR models learn the complex relationships between a molecule's structural features and its biological activity. By training on a dataset of known MDM2 inhibitors with measured potencies, these models can predict the activity of new, untested compounds. nih.govacs.org
| Computational Step | Description | Application in MDM2 Inhibitor Design |
| 1. Data Curation | Collect a dataset of known MDM2 inhibitors with their corresponding biological activities (e.g., IC₅₀, Kᵢ). | A set of 1647 MDM2 inhibitors was curated from the ChEMBL database to build regression-based ML models. nih.govacs.org |
| 2. Feature Generation | Convert chemical structures into numerical descriptors (e.g., molecular fingerprints, physicochemical properties). | The mol2vec featurizer was used to represent molecules for input into machine learning algorithms. nih.govacs.org |
| 3. Model Training | Use a machine learning algorithm (e.g., K-Neighbors, Support Vector Machines, Random Forest) to learn the structure-activity relationship from the training data. | Ten distinct regression models were developed, with the K-neighbors model showing the best performance (R² = 0.74). nih.govacs.org |
| 4. Model Validation | Test the model's predictive power on an independent set of compounds (test set) not used during training. | 10-fold cross-validation was used to assess the robustness and predictive accuracy of the models. nih.govacs.org |
| 5. Library Screening | Use the validated model to predict the activity of compounds in a large virtual library (e.g., FDA-approved drugs for repurposing). | A validated QSAR model was used to screen 5883 FDA-approved drugs, identifying antihistamines as potential hits. nih.govacs.org |
| A generalized workflow for a chemoinformatics/machine learning approach to drug discovery. researchgate.netnih.govacs.orgmdpi.com |
These integrated computational approaches, combining pharmacophore modeling, docking, and machine learning, create a powerful pipeline for identifying novel and potent stereospecific inhibitors, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov
Systems Biology Modeling of Pathways Perturbed by this compound
While molecular simulations focus on the direct drug-target interaction, systems biology modeling aims to understand the broader, network-level consequences of this interaction. By inhibiting the p53-MDM2 interaction, the active this compound triggers a cascade of events within the p53 signaling network, and mathematical models are essential for understanding these complex dynamics. arxiv.orgmdpi.com
The core of this network is the p53-MDM2 negative feedback loop: p53 is a transcription factor that activates MDM2 expression, and MDM2, in turn, targets p53 for degradation. researchgate.net By blocking MDM2, NVP-CGM097 breaks this loop, leading to the rapid accumulation and activation of p53. nih.gov This restored p53 activity leads to the transcription of a host of target genes.
A systems biology model of this pathway would be constructed using a series of ordinary differential equations (ODEs) that describe the change in concentration of each component over time based on the rates of production, degradation, and interaction. researchgate.netnih.gov
| Key Pathway Component | Role in the Network | Effect of Active this compound |
| p53 | Tumor suppressor; transcription factor. | Concentration and activity increase. |
| MDM2 | E3 ubiquitin ligase; negative regulator of p53. | Interaction with p53 is blocked. Its own expression may increase due to p53 activation (feedback). |
| CDKN1A (p21) | p53 target gene; CDK inhibitor. | Expression is upregulated, leading to cell cycle arrest. elifesciences.org |
| PUMA (BBC3) | p53 target gene; pro-apoptotic protein. | Expression is upregulated, contributing to apoptosis. medchemexpress.com |
| BAX | p53 target gene; pro-apoptotic protein. | Expression is upregulated, promoting apoptosis. researchgate.net |
| Key nodes in the p53 signaling pathway perturbed by NVP-CGM097. |
Such models can simulate the dynamic behavior of the p53 network in response to the inhibitor. For example, under certain conditions of cellular stress, p53 levels are known to oscillate. Mathematical models can predict how an MDM2 inhibitor like NVP-CGM097 might alter these oscillations, potentially converting them into a sustained, high-level p53 response that pushes the cell toward a specific fate like apoptosis or senescence. nih.gov
Furthermore, systems models can be used to generate and test hypotheses about drug response. For instance, an unbiased analysis found that a specific 13-gene expression signature, composed entirely of p53 target genes, was a better predictor of sensitivity to NVP-CGM097 than p53 wild-type status alone. elifesciences.org This suggests that the pre-existing state of the p53 pathway is critical for determining cellular response. Systems biology models can integrate this type of transcriptomic data to create more accurate, personalized predictions of inhibitor efficacy, ultimately guiding the selection of patients most likely to benefit from the therapy. elifesciences.org
Future Research Directions and Unaddressed Academic Questions for Nvp Cgm097 Stereoisomer
Exploration of Novel Biological Targets and Undiscovered Activities of NVP-CGM097 Stereoisomer
The pronounced difference in activity between the stereoisomers of NVP-CGM097 presents a compelling case for investigating their broader biological activities. While the C1-(S)-enantiomer is a potent MDM2 inhibitor, the biological profile of its C1-(R)-counterpart remains largely uncharted territory. It is often assumed that such "inactive" stereoisomers are devoid of biological effects, but this is not always the case. medchemexpress.com Future research should focus on comprehensive screening of both stereoisomers against a wide array of biological targets to uncover any novel or off-target activities.
A key area of investigation would be to determine if the C1-(R)-stereoisomer interacts with other proteins, potentially revealing new therapeutic targets or providing insights into unexpected biological pathways. For instance, while NVP-CGM097 has been shown to antagonize the ATP-Binding Cassette Subfamily B Member 1 (ABCB1), it is unknown if this effect is stereospecific. nih.gov A comparative study of the stereoisomers' effects on ABCB1 and other transporters could yield valuable information.
Furthermore, exploring the p53-independent effects of both stereoisomers is crucial. The N-terminal domain of MDM2, the binding site for NVP-CGM097, also interacts with other proteins. nih.gov It is conceivable that one or both stereoisomers could modulate these interactions, leading to unforeseen biological consequences. A thorough investigation into these possibilities could expand the therapeutic potential of the NVP-CGM097 scaffold.
Development of Advanced Research Tools and Chemical Probes for Stereoisomer Studies
To fully dissect the biological roles of the NVP-CGM097 stereoisomers, the development of advanced research tools is paramount. The synthesis of chemical probes derived from each stereoisomer would be a significant step forward. These probes, which could include fluorescently labeled or biotinylated versions, would enable a variety of in vitro and in vivo studies. ulisboa.pt
For example, fluorescently tagged probes could be used in high-content imaging assays to visualize the subcellular localization of each stereoisomer and to identify any differences in their distribution. Biotinylated probes, on the other hand, would be invaluable for affinity-based proteomics studies aimed at identifying the direct binding partners of each stereoisomer within the cellular proteome.
The synthesis of these probes, however, presents its own set of challenges. The asymmetric synthesis of the NVP-CGM097 core structure is a complex process, and the addition of a linker for probe conjugation without disrupting the compound's stereochemistry and biological activity requires careful planning and execution. nih.gov
Integration of Multi-Omics Data for a Holistic Understanding of Stereoisomer Mechanisms
A systems-level understanding of the differential effects of the NVP-CGM097 stereoisomers can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net By comparing the global cellular changes induced by each stereoisomer, researchers can gain a more complete picture of their respective mechanisms of action.
For instance, transcriptomic analysis could reveal distinct gene expression signatures associated with each stereoisomer, providing clues about the signaling pathways they modulate. elifesciences.org Proteomic studies could identify changes in protein expression and post-translational modifications, offering insights into the downstream effects of each compound. nih.gov Metabolomic profiling could uncover alterations in cellular metabolism, a hallmark of many disease states. nih.gov
The integration of these multi-omics datasets can help to build comprehensive models of how each stereoisomer interacts with the cellular machinery. nih.gov This approach has the potential to not only identify novel targets and mechanisms but also to uncover biomarkers that could predict cellular responses to these compounds.
Challenges and Opportunities in Stereoselective Development for Chemical Biology Research
The case of NVP-CGM097 and its stereoisomer exemplifies both the challenges and opportunities inherent in stereoselective drug development for chemical biology research. A major challenge lies in the synthesis and purification of enantiomerically pure compounds, which can be a complex and costly endeavor. numberanalytics.comscirea.org The development of efficient and scalable stereoselective synthetic methods is therefore a critical area of ongoing research. numberanalytics.com
However, the existence of stereoisomers with distinct biological activities also presents a unique opportunity. The "inactive" stereoisomer can serve as an ideal negative control in biological experiments, allowing for a more rigorous assessment of the on-target effects of the active compound. medchemexpress.com This is a crucial aspect of chemical biology, where the goal is to use small molecules to probe biological systems with high specificity.
Conclusion
Synthesis of Key Academic Findings on NVP-CGM097 Stereoisomer Research
NVP-CGM097 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. precisionbusinessinsights.comacs.orge3s-conferences.org Its mechanism of action involves binding to the human homolog of mouse double minute 2 (MDM2), which prevents the degradation of the p53 tumor suppressor protein. precisionbusinessinsights.comaacrjournals.org This leads to the reactivation of the p53 pathway, inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53. acs.orge3s-conferences.org
Crucially, the biological activity of NVP-CGM097 is highly dependent on its stereochemistry. Research has demonstrated that the inhibitory activity resides almost exclusively in one enantiomer. The (S)-stereoisomer of NVP-CGM097 is the eutomer, the pharmacologically active form, which potently inhibits the p53-MDM2 interaction. In contrast, its corresponding (R)-stereoisomer is considered to have no special bioactivity. medchemexpress.com This stark difference in activity between the stereoisomers underscores the highly specific nature of the binding interaction between NVP-CGM097 and the MDM2 protein. The development of NVP-CGM097 was guided by structure-based design, which allowed for the optimization of its binding affinity and selectivity. acs.orgmdpi.com
Significance of Stereoisomer-Specific Research in Advancing Chemical Biology
The case of NVP-CGM097 is a powerful exemplar of the critical importance of stereoisomer-specific research in the field of chemical biology. Biological systems, including enzymes and receptors, are inherently chiral, meaning they can differentiate between stereoisomers of a drug molecule. mdpi.com This stereoselectivity has profound implications for drug efficacy and safety.
The study of individual stereoisomers, as opposed to racemic mixtures, allows for a more precise understanding of drug-target interactions. In the context of NVP-CGM097, isolating and characterizing the (S)-enantiomer was essential to elucidating its potent anti-cancer activity and its mechanism of action. Had the research been conducted on a racemic mixture, the true potency of the active compound would have been obscured, and the lack of activity of the other enantiomer would have gone unappreciated.
Furthermore, investigating the bioactivity of each stereoisomer is crucial for identifying potential off-target effects or toxicity associated with one form of the molecule. This knowledge is fundamental to developing safer and more effective therapeutic agents. The trend in pharmaceutical development has increasingly moved towards the use of single-enantiomer drugs, a direct consequence of the recognition of the differential biological effects of stereoisomers. nih.gov
Outlook on the Continued Academic Relevance and Future Contributions of this compound Studies
The academic relevance of NVP-CGM097 and its stereoisomers extends beyond its immediate preclinical and clinical investigations. As a well-characterized, potent, and selective MDM2 inhibitor, the (S)-enantiomer of NVP-CGM097 serves as a valuable research tool for probing the p53 signaling pathway in various cancer models. mdpi.com Its ability to be combined with other therapeutic agents, such as fulvestrant (B1683766) and BET inhibitors, to achieve synergistic anti-tumor effects is an active area of investigation. e3s-conferences.orgmdpi.com
Moreover, the structural insights gained from the development of NVP-CGM097 have paved the way for the discovery of second-generation MDM2 inhibitors. For instance, siremadlin (B612089) (HDM201) was developed based on the dihydroisoquinolinone core of NVP-CGM097 and exhibits even greater potency. researchgate.net This highlights the role of NVP-CGM097 as a foundational molecule for further drug discovery and optimization efforts.
The future of research in this area will likely focus on several key aspects. Continued exploration of combination therapies involving NVP-CGM097 or its analogs with other targeted agents and immunotherapies holds significant promise for overcoming drug resistance and improving treatment outcomes. nih.gov Further studies into the long-term effects and potential resistance mechanisms to MDM2 inhibitors will also be critical. The story of NVP-CGM097's stereoisomers will continue to serve as a vital case study in medicinal chemistry and chemical biology, emphasizing the indispensable role of stereochemistry in the design and development of targeted therapeutics.
Q & A
Q. What distinguishes NVP-CGM097 stereoisomer from its parent compound in biochemical assays?
this compound exhibits significantly reduced binding affinity for MDM2 compared to the parent compound, with no reported bioactivity in standard assays. While NVP-CGM097 binds human MDM2 with an IC50 of 1.7 nM and shows high selectivity over MDM4 (IC50 = 2000 nM), the stereoisomer is used primarily as a negative control due to its lack of inhibitory activity . Methodologically, competitive fluorescence polarization assays or surface plasmon resonance (SPR) can quantify these differences in binding kinetics.
Q. Why is stereochemistry critical in the pharmacological activity of MDM2 inhibitors like NVP-CGM097?
Stereochemistry determines the spatial orientation of functional groups required for optimal interaction with MDM2’s hydrophobic pocket. The parent compound’s stereochemical configuration enables strong van der Waals interactions with residues like Phe19, Trp23, and Leu26 in MDM2, whereas the stereoisomer’s altered configuration disrupts these interactions, leading to reduced potency . X-ray crystallography of co-crystal structures validates this mechanism .
Q. What in vitro assays confirm the lack of MDM2 inhibitory activity in this compound?
Key assays include:
- Cellular proliferation assays comparing wild-type p53 and p53-null cell lines. This compound should show no significant inhibition (IC50 > 10 µM) in wild-type cells, unlike the parent compound (IC50 = 454 nM in HCT116 cells) .
- Nuclear translocation assays to assess p53 redistribution. The stereoisomer fails to induce p53 nuclear accumulation, unlike NVP-CGM097, which achieves this with an IC50 of 0.224 µM .
Advanced Research Questions
Q. How can researchers validate the stereochemical purity of this compound?
Use chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy to confirm enantiomeric excess. For absolute configuration determination, X-ray crystallography or vibrational circular dichroism (VCD) paired with quantum mechanical calculations (e.g., B3LYP-D3/6-31g(d,p)) is recommended . Batch-to-batch variability must be ≤2% to avoid confounding experimental results.
Q. What experimental strategies address contradictory data when the stereoisomer exhibits unexpected p53 activation?
- Purity verification : Re-run chiral HPLC to rule out contamination with the active parent compound.
- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-MDM2 targets.
- Orthogonal assays : Compare results across SPR, cellular p21 mRNA quantification, and p53-DNA binding ELISAs .
Q. How does species specificity of NVP-CGM097 influence the use of its stereoisomer in cross-species studies?
NVP-CGM097 is highly selective for human MDM2, with no activity in dog, mouse, or rat models. The stereoisomer serves as a critical negative control in these species to confirm that observed effects (e.g., p21 upregulation) are human-specific and not artifacts . For example, in murine xenografts, the stereoisomer should show no tumor growth inhibition compared to the parent compound .
Q. What computational approaches predict binding orientation differences between NVP-CGM097 and its stereoisomer?
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding poses. The stereoisomer’s altered configuration should disrupt key interactions (e.g., with MDM2’s Phe19).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability. The stereoisomer may exhibit higher RMSD values, indicating weaker binding .
Q. How to design controls for residual stereoisomer activity in MDM2 inhibition studies?
- Include dual controls : (1) Parent compound (NVP-CGM097) at IC50 and (2) stereoisomer at equimolar concentrations.
- Validate using p53 transcriptional activity assays (e.g., luciferase reporters for p21 or PUMA). The stereoisomer should show <5% activity relative to the parent .
Q. How to reconcile discrepancies between biochemical and cellular data for the stereoisomer in combination therapies?
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to ensure the stereoisomer does not accumulate.
- Synergy screens : Use the Chou-Talalay method to rule out off-target synergism. For example, in neuroblastoma models, the stereoisomer should not enhance ALK inhibitor efficacy .
Q. What mechanistic insights are gained from studying this compound in ABCB1-mediated multidrug resistance (MDR)?
While NVP-CGM097 does not modulate ABCB1 expression or localization, the stereoisomer can test whether MDM2 inhibition indirectly affects drug efflux. Use calcein-AM assays to quantify ABCB1 activity in the presence of both compounds. A lack of calcein retention with the stereoisomer confirms ABCB1 independence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
